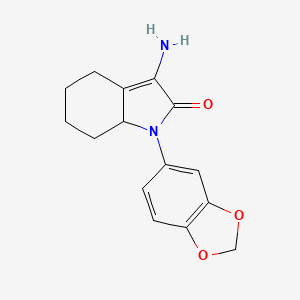
4-(1-Bromoethyl)-9-chloroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromoethyl)-9-chloroacridine is an organic compound that belongs to the acridine family Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-9-chloroacridine typically involves the bromination of 9-chloroacridine followed by the introduction of the ethyl group. One common method is the reaction of 9-chloroacridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromo group at the 4-position. This is followed by the alkylation of the resulting intermediate with ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Bromoethyl)-9-chloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-(1-substituted ethyl)-9-chloroacridine derivatives.
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of 4-ethyl-9-chloroacridine.
Aplicaciones Científicas De Investigación
4-(1-Bromoethyl)-9-chloroacridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an intercalating agent in DNA, which can inhibit the replication of cancer cells.
Medicine: Investigated for its antimalarial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Bromoethyl)-9-chloroacridine involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell replication. This property is particularly useful in the development of anticancer drugs. The presence of the bromoethyl group enhances the compound’s ability to form covalent bonds with nucleophilic sites on the DNA, further increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Bromoethyl)-9-chloroacridine: Unique due to the presence of both bromoethyl and chloro groups.
9-Chloroacridine: Lacks the bromoethyl group, making it less reactive.
4-(1-Bromoethyl)acridine: Lacks the chloro group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the combined presence of bromoethyl and chloro groups, which enhance its reactivity and potential applications. The bromoethyl group allows for further functionalization through nucleophilic substitution, while the chloro group provides additional sites for chemical modification.
Propiedades
Número CAS |
55816-91-6 |
|---|---|
Fórmula molecular |
C15H11BrClN |
Peso molecular |
320.61 g/mol |
Nombre IUPAC |
4-(1-bromoethyl)-9-chloroacridine |
InChI |
InChI=1S/C15H11BrClN/c1-9(16)10-6-4-7-12-14(17)11-5-2-3-8-13(11)18-15(10)12/h2-9H,1H3 |
Clave InChI |
GKOIRZNPRAKOGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



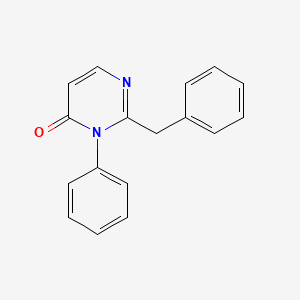

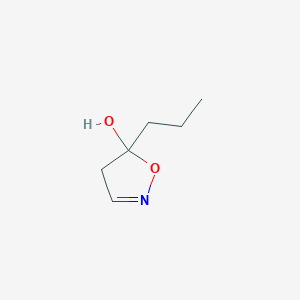

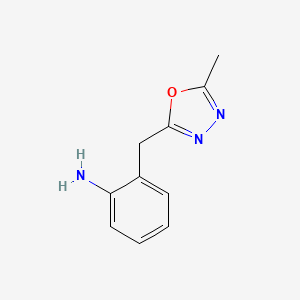

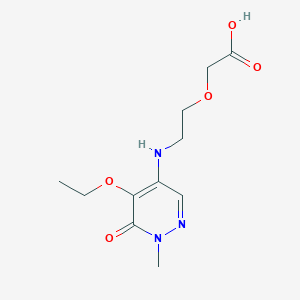
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
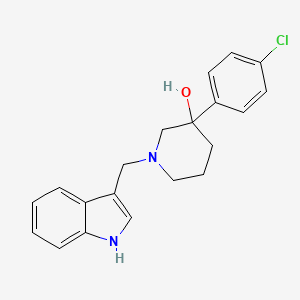

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
